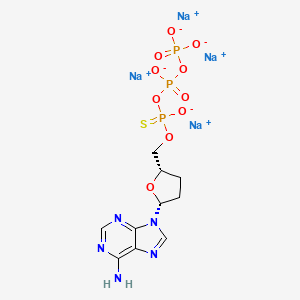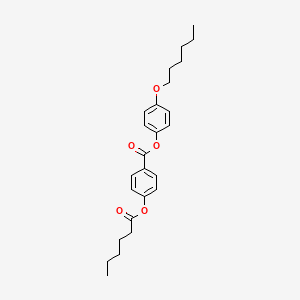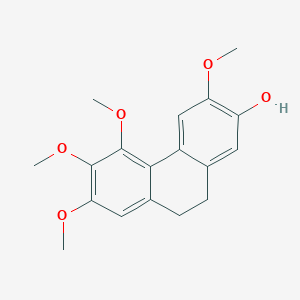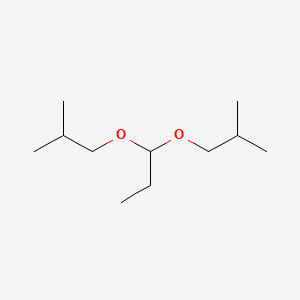
1,1-Bis(2-methylpropoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanal diisobutyl acetal: is an organic compound that belongs to the class of acetals. Acetals are characterized by the presence of two alkoxy groups attached to the same carbon atom. Propanal diisobutyl acetal is used in various chemical processes and has applications in different industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanal diisobutyl acetal is typically synthesized through the reaction of propanal with diisobutyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of diisobutyl alcohol to form the acetal. The reaction conditions often involve the use of a dehydrating agent to remove water and drive the equilibrium towards the formation of the acetal .
Industrial Production Methods: In industrial settings, the production of propanal diisobutyl acetal may involve continuous processes with optimized reaction conditions to maximize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is typically heated and stirred, and the water formed during the reaction is continuously removed to shift the equilibrium towards the acetal product .
Chemical Reactions Analysis
Types of Reactions: Propanal diisobutyl acetal can undergo various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, propanal diisobutyl acetal can be hydrolyzed back to propanal and diisobutyl alcohol.
Oxidation: The acetal can be oxidized under specific conditions to form corresponding oxidation products.
Substitution: It can participate in nucleophilic substitution reactions where one of the alkoxy groups is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed:
Hydrolysis: Propanal and diisobutyl alcohol.
Oxidation: Corresponding oxidation products depending on the oxidizing agent used.
Substitution: Substituted acetals with different alkoxy groups.
Scientific Research Applications
Propanal diisobutyl acetal has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of propanal diisobutyl acetal involves its ability to form stable acetal linkages, which protect carbonyl groups from nucleophilic attack. This stability is due to the formation of a geminal-diether structure, which is resistant to basic and neutral conditions but can be hydrolyzed under acidic conditions . The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
- Propanal dimethyl acetal
- Propanal diethyl acetal
- Butanal diisobutyl acetal
Comparison: Propanal diisobutyl acetal is unique due to the presence of the bulky diisobutyl groups, which provide steric hindrance and influence its reactivity and stability. Compared to propanal dimethyl acetal and propanal diethyl acetal, propanal diisobutyl acetal has higher steric hindrance, making it less reactive in certain nucleophilic substitution reactions . This property can be advantageous in specific synthetic applications where selective protection of carbonyl groups is required.
Properties
CAS No. |
13002-11-4 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2-methyl-1-[1-(2-methylpropoxy)propoxy]propane |
InChI |
InChI=1S/C11H24O2/c1-6-11(12-7-9(2)3)13-8-10(4)5/h9-11H,6-8H2,1-5H3 |
InChI Key |
USYFLBOYMYXIBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OCC(C)C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


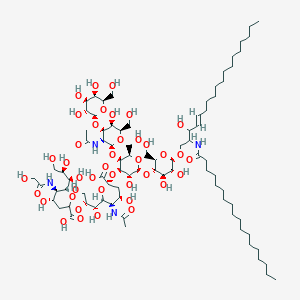
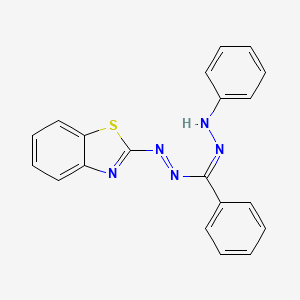
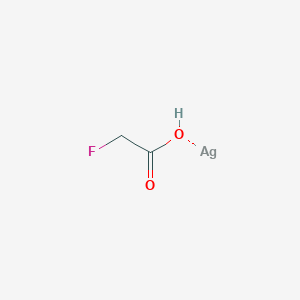
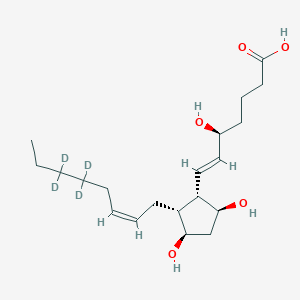
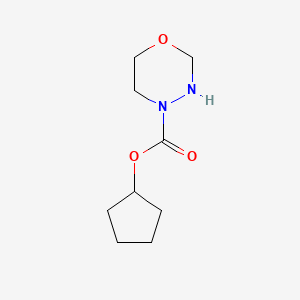
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)

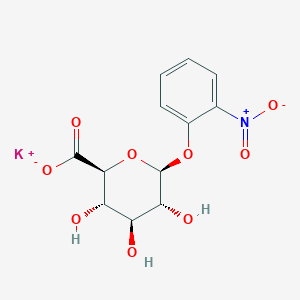
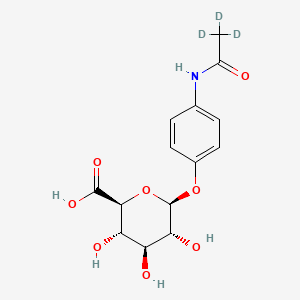
![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)

